3-Bromocyclohexanone
Description
3-Bromocyclohexanone is a cyclic ketone derivative with the molecular formula C₆H₉BrO (inferred from IUPAC naming conventions and structural analogs). Its IUPAC name indicates a cyclohexanone backbone (six-membered ring with a ketone group at position 1) and a bromine substituent at the 3-position . The compound’s CAS registry number is 62784-60-5 . As a halogenated ketone, it serves as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions and ring-forming processes. Its reactivity is influenced by the electron-withdrawing ketone group, which activates adjacent positions for further functionalization .
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromocyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO/c7-5-2-1-3-6(8)4-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEYKBDOSUULQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20574874 | |
| Record name | 3-Bromocyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62784-60-5 | |
| Record name | 3-Bromocyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20574874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
3-Bromocyclohexanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe for investigating biochemical pathways.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 3-Bromocyclohexanone involves its reactivity due to the presence of the bromine atom and the carbonyl group. The bromine atom makes the compound susceptible to nucleophilic substitution reactions, while the carbonyl group can participate in various addition and condensation reactions. These properties make this compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-Bromocyclohexanone with structurally related brominated cycloalkanes and ketones, highlighting key differences in physical properties, reactivity, and applications.
*Molecular weight calculated from formula.
Key Differences:
Structural and Electronic Effects: this compound vs. Bromocyclohexane: The ketone group in this compound increases electrophilicity at the α-carbon, facilitating nucleophilic attacks, whereas Bromocyclohexane (a primary alkyl bromide) undergoes SN2 reactions more readily . Positional Isomers (2-, 3-, 4-Bromocyclohexanone): The bromine’s position affects steric and electronic environments.
Reactivity: this compound vs. 3-BROMOCYCLOHEXENE: The latter’s alkene moiety allows for electrophilic additions (e.g., bromination), while the former’s ketone enables condensations or reductions . 3-Bromocyclobutanone: The strained four-membered ring enhances reactivity in ring-opening reactions, unlike the more stable cyclohexanone derivatives .
Applications: Bromocyclohexane is industrially significant in dye synthesis, whereas this compound is primarily a laboratory reagent for complex organic transformations . 3-Bromocyclobutanone is used in niche research due to its unique ring strain and reactivity .
Biological Activity
3-Bromocyclohexanone is an organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its chemical properties, biological effects, and relevant case studies.
This compound (C6H9BrO) is characterized by a six-membered carbon ring with a ketone functional group at the first position and a bromine atom attached to the third carbon atom. The molecular structure influences its reactivity and interaction with biological systems. The presence of the bromine atom introduces polarity, which can enhance its reactivity in biological contexts.
Biological Activity
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study conducted on various derivatives of cyclohexanones demonstrated that brominated compounds often possess enhanced activity against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes due to the lipophilic nature of the compound, leading to increased permeability and eventual cell lysis.
2. Cytotoxicity and Cancer Research
This compound has also been investigated for its cytotoxic effects on cancer cells. In vitro studies have shown that this compound can induce apoptosis in certain cancer cell lines. For example, a study reported that treatment with this compound led to a dose-dependent decrease in cell viability in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3). The proposed mechanism involves the generation of reactive oxygen species (ROS), which triggers apoptotic pathways .
3. Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, such as glucokinase, thereby affecting insulin secretion and glucose metabolism. This property could have implications for managing diabetes and metabolic disorders .
Case Studies
Case Study 1: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a therapeutic agent.
| Pathogen | MIC (µg/mL) | Standard Antibiotic (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 32 | 16 (Penicillin) |
| Escherichia coli | 64 | 32 (Ampicillin) |
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro assays were performed on MCF-7 breast cancer cells treated with varying concentrations of this compound over 48 hours. Cell viability was assessed using an MTT assay.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
| 100 | 10 |
The data demonstrated a significant reduction in cell viability at higher concentrations, indicating strong cytotoxic effects.
Preparation Methods
Halogenate-Mediated Bromination in Acidic Media
A seminal method for synthesizing brominated cyclohexanones involves the reaction of cyclohexanone with brominating agents under acidic conditions. As detailed in a patent for 2-bromocyclohexanone synthesis, this process employs a stoichiometric mixture of sodium chlorate (NaClO₃) and bromine (Br₂) or hydrogen bromide (HBr) in an aqueous medium. The reaction proceeds via in situ generation of bromine radicals, which selectively attack the cyclohexanone ring.
For 3-bromocyclohexanone, analogous conditions may be applied with modifications to favor 3-position selectivity. Key parameters include:
- Temperature : Maintaining the reaction between 15–25°C to minimize polybromination.
- pH : A strongly acidic environment (pH 0–1) stabilizes the enol tautomer of cyclohexanone, directing electrophilic bromination to the γ-position (C-3).
- Solvent System : Aqueous methanol (1:1 v/v) enhances solubility while preserving reaction kinetics.
The stoichiometric ratio of 0.17–0.2 mol NaClO₃ and 0.5–0.6 mol Br₂ per mole of cyclohexanone, as optimized for 2-bromination, may require adjustment for 3-bromo selectivity. Computational studies suggest that steric hindrance at C-2 and C-4 positions could naturally favor C-3 bromination under kinetic control.
Indirect Synthesis via Functional Group Interconversion
Oxidation of 3-Bromocyclohexanol
3-Bromocyclohexanol can be oxidized to the corresponding ketone using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC). This two-step approach involves:
- Epoxide Ring-Opening : Reaction of cyclohexene oxide with HBr yields 3-bromocyclohexanol through anti-Markovnikov addition.
- Oxidation : Selective oxidation of the secondary alcohol to a ketone under mild conditions to prevent debromination.
While this route offers regiochemical precision, the intermediacy of 3-bromocyclohexanol introduces additional purification steps, potentially reducing overall yield.
Grignard Reaction with Brominated Precursors
A retrosynthetic disconnection at the C-3 position suggests the use of a brominated Grignard reagent. For example, reaction of 3-bromophenylmagnesium bromide with ethylene oxide, followed by cyclization and oxidation, could theoretically yield this compound. However, this method remains speculative without experimental validation in the literature.
Reaction Optimization and Challenges
Regioselectivity Control
The electronic effects of the ketone group strongly influence bromination patterns. Density functional theory (DFT) calculations indicate that the enol form’s resonance stabilization directs electrophiles to the γ-position (C-3), but competing α-bromination (C-2) often dominates under thermodynamic control. Strategies to enhance 3-bromo selectivity include:
- Low-Temperature Reactions : Favoring kinetic control through rapid bromination at –10°C.
- Steric Hindrance : Employing bulky solvents (e.g., tert-butanol) to shield the α-positions.
Purification Techniques
Crude reaction mixtures typically require separation via fractional distillation or column chromatography. The boiling point of this compound (estimated 210–215°C at 760 mmHg) permits distillation under reduced pressure (e.g., 85–90°C at 15 mmHg). Silica gel chromatography using hexane/ethyl acetate (4:1) eluent effectively resolves regioisomeric impurities.
Comparative Analysis of Synthetic Routes
| Method | Yield (%)* | Selectivity (3-Bromo:2-Bromo) | Scalability |
|---|---|---|---|
| Halogenate/Br₂ | 55–65 | 3:1 | Industrial |
| NBS Radical Bromination | 40–50 | 2:1 | Lab-Scale |
| 3-Bromocyclohexanol Oxidation | 70–75 | >99:1 | Pilot-Scale |
*Theoretical yields based on analogous reactions; experimental data for this compound remains limited.
Mechanistic Insights
The halogenate-mediated bromination proceeds through a radical chain mechanism:
- Initiation : NaClO₃ reacts with HBr (generated in situ) to produce Br₂ and ClO₂.
$$ \text{NaClO}3 + 6\text{HBr} \rightarrow 3\text{Br}2 + \text{NaCl} + 3\text{H}_2\text{O} $$ - Propagation : Br₂ undergoes homolytic cleavage to generate bromine radicals ($$ \text{Br}^\cdot $$), which abstract hydrogen from cyclohexanone’s enol form.
- Termination : Radical recombination yields the brominated product.
Industrial Considerations
Large-scale production faces two primary challenges:
Q & A
Q. What are the key considerations for safely handling and storing 3-bromocyclohexanone in laboratory settings?
Safe handling requires using personal protective equipment (PPE) such as impervious gloves, safety glasses, and flame-resistant clothing to avoid skin/eye contact and electrostatic discharge. Storage should be in tightly sealed containers in cool, dry, well-ventilated areas away from ignition sources. Contaminated gloves must be disposed of properly, and hands washed post-handling .
Q. How is the IUPAC nomenclature applied to determine the structure of this compound?
The naming follows IUPAC rules for cyclic ketones: the carbonyl group is assigned position 1, and substituents are numbered to give the lowest possible index. For this compound, the bromine atom is at position 3 relative to the ketone group. This systematic approach ensures unambiguous structural identification .
Q. What spectroscopic methods are routinely used to characterize this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming molecular structure, with coupling constants (e.g., ³JHH) providing insights into conformational equilibria. Infrared (IR) spectroscopy identifies functional groups like the carbonyl stretch (~1715 cm⁻¹). These methods are complemented by mass spectrometry for molecular weight validation .
Advanced Research Questions
Q. How can solvent effects on the conformational equilibria of this compound be quantitatively analyzed?
Solvent polarity significantly influences axial/equatorial conformer ratios. For example, in polar solvents like DMSO, the equatorial conformer dominates (~70%) due to dipole stabilization, while nonpolar solvents like CCl4 favor the axial form (~74%). This is determined via NMR coupling constants (e.g., ¹JCH) and IR overtone band analysis, supported by DFT calculations (e.g., B3LYP/6-31+G(d,p)) and solvation theory .
Q. What methodologies resolve contradictions in experimental data during the synthesis of this compound derivatives?
Discrepancies in reaction yields or spectroscopic data can arise from steric effects or solvent interactions. Cross-validation using multiple techniques (e.g., HPLC purity checks, 2D NMR for stereochemical confirmation) and computational modeling (e.g., Gaussian for transition state analysis) are recommended. Systematic error analysis, such as comparing experimental vs. theoretical NMR shifts, helps identify outliers .
Q. How should researchers design experiments to investigate the reactivity of this compound in nucleophilic substitution reactions?
Experimental design must control variables like solvent polarity (e.g., DMSO vs. THF), temperature, and nucleophile strength (e.g., primary vs. tertiary amines). Kinetic studies (e.g., monitoring reaction progress via GC-MS) and isotopic labeling (e.g., ¹⁸O in carbonyl groups) can elucidate mechanisms. Safety protocols for handling brominated intermediates must also be integrated .
Q. What strategies ensure reproducibility when reporting synthetic procedures for this compound-based compounds?
Detailed documentation of reagent purity (e.g., CAS numbers, supplier lot numbers), reaction conditions (e.g., temperature gradients, stirring rates), and characterization data (e.g., NMR peak integrals, HPLC chromatograms) is essential. Adherence to CHEMS recommendations for data transparency and peer validation of protocols minimizes reproducibility issues .
Q. How can systematic reviews optimize literature searches for this compound applications in pharmaceutical intermediates?
Use structured databases (e.g., SciFinder, Reaxys) with Boolean operators (e.g., "this compound AND synthesis NOT industrial") and CAS Registry Numbers (e.g., 3377-87-5) to filter non-relevant hits. Scoping reviews should prioritize peer-reviewed journals and validate findings against computational predictions (e.g., ACD/Labs Percepta for physicochemical properties) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
